Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

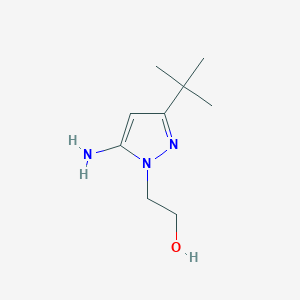

“Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate” is a complex organic compound. It is a type of phosphonate, which are organic compounds containing a phosphonate group . Phosphonates are often used in various biomedical applications as they serve as suitable non-hydrolyzable phosphate mimics .

Synthesis Analysis

The synthesis of phosphonates has been studied extensively. A paper published in the Journal of Molecular Modeling discusses the selective esterification of phosphonic acids . The paper reports straightforward and selective synthetic procedures for mono- and diesterification of phosphonic acids . Triethyl orthoacetate was found to be the best reagent as well as a solvent for the performed transformations .

Chemical Reactions Analysis

The chemical reactions involving phosphonates have been studied. For instance, the microwave dealkylation of trimethyl- and triethyl phosphonoacetate is greatly accelerated in aprotic solvents having both low and high dialectric constants .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

“Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate” and its derivatives have been studied for their potential as antimicrobial agents . For example, organophosphonates obtained from palladium-catalyzed α, β-homodiarylation of vinyl esters have shown promising results against Escherichia coli bacterial strains . These compounds may serve as new substitutes for commonly used antibiotics, especially considering the increasing resistance of bacteria to various drugs and antibiotics .

Hydrolysis Studies

The hydrolysis of phosphinates and phosphonates, including “Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate”, is a significant area of research . These processes can take place under both acidic and basic conditions . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Biological Activity

Phosphinic and phosphonic acids, which can be prepared from their esters by hydrolysis or dealkylation, are known for their biological activity . They are known as antibacterial agents , and some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .

CNS Therapeutics

Some P-esters are known as glutamate and GABA-based CNS therapeutics . Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain) . GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .

Bone Density Improvement

Dronates, a type of P-esters, are known to increase the mineral density in bones .

Anticancer Agents

Some P-esters include anticancer agents . They have been studied for their potential in treating various types of cancer .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate is a complex organic compoundSimilar compounds, such as diethyl 4-methylbenzylphosphonate, have been found to interact with enzymes like parathion hydrolase in organisms like brevundimonas diminuta and flavobacterium sp .

Biochemical Pathways

Related compounds have been implicated in the methylerythritol 4-phosphate (mep) pathway . This pathway is involved in the synthesis of isoprenoid precursors, which are essential for a variety of biological functions.

Eigenschaften

IUPAC Name |

methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRMCHLUWPZKH-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=CC(=O)OC)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C(=C/C(=O)OC)/C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)

![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)

![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)

![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)